Iobitridol

Descripción general

Descripción

Iobitridol es un medio de contraste a base de yodo, no iónico, monomérico, de baja osmolaridad y soluble en agua. Se utiliza principalmente como agente de contraste radiográfico en imágenes de rayos X, incluidas las tomografías computarizadas (TC) y la angiografía. El compuesto es conocido por su alta solubilidad en agua y su mínima interacción con las proteínas de membrana debido al enmascaramiento estable de su anillo de benceno triyodado lipófilo .

Aplicaciones Científicas De Investigación

Iobitridol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como agente de contraste en diversas técnicas de imagen química.

Biología: this compound se emplea en estudios biológicos para visualizar y analizar estructuras y procesos biológicos.

Medicina: El compuesto se utiliza ampliamente en imágenes de diagnóstico, incluidas las tomografías computarizadas (TC), la angiografía y la urografía. .

Mecanismo De Acción

Iobitridol ejerce sus efectos mejorando el contraste de las imágenes de rayos X. Los átomos de yodo en this compound son altamente efectivos para atenuar la radiación de rayos X, lo que permite una clara visualización de las estructuras internas. El compuesto se inyecta en vasos sanguíneos, articulaciones o cavidades corporales, donde se difunde y mejora el contraste del área objetivo. El enmascaramiento estable del anillo de benceno triyodado lipófilo minimiza las interacciones con las proteínas de membrana, lo que garantiza una alta calidad de imagen y precisión diagnóstica .

Compuestos similares:

- Iohexol

- Iopromida

- Iopamida

- Iomeprol

- Ioxaglate

- Iodixanol

Comparación: this compound es similar a otros agentes de contraste a base de yodo en términos de su estructura y función básicas. es único en su enmascaramiento estable del anillo de benceno triyodado lipófilo, lo que minimiza las interacciones con las proteínas de membrana. Esta característica contribuye a su alta solubilidad, baja osmolaridad y excelente tolerabilidad. En ensayos controlados aleatorizados, la calidad de la imagen global y la calidad del diagnóstico con this compound no difirieron significativamente de otros medios de contraste de baja osmolaridad .

Análisis Bioquímico

Biochemical Properties

Iobitridol’s potential for interaction with membrane proteins in the body has been minimized by stable masking of the molecule’s lipophilic tri-iodinated benzene ring . This property allows it to be used as a contrast agent without significantly interfering with the body’s biochemical reactions.

Cellular Effects

This compound is injected into blood vessels, joints, or body cavities such as the uterus, and filtered out by the kidneys . Its most common adverse effect is nausea . Severe allergic reactions are rare

Molecular Mechanism

It is known that this compound is an iodine-based contrast agent used with X-ray or CT imaging . The iodine atoms in the compound are highly effective at attenuating X-ray radiation, which makes it useful in imaging .

Transport and Distribution

This compound is rapidly distributed into the extracellular compartment in rats, rabbits, and dogs, with an apparent distribution volume of approximately 250 mL/kg . This compound does not cross the blood-brain barrier and only small quantities of radioactivity were seen in the heart, thymus, and muscle .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de iobitridol implica varios pasos clave:

Reacción de aminación:

Reacción de desprotección: Después de la aminación, el compuesto se somete a una desprotección para eliminar los grupos protectores.

Purificación: El producto bruto se purifica luego a través de una serie de pasos, que incluyen neutralización, destilación y recristalización.

Métodos de producción industrial: La producción industrial de this compound está diseñada para ser eficiente y escalable. El proceso implica:

Ventilación de gas cloruro de hidrógeno: Este paso se realiza hasta que el valor de pH de la solución alcanza 1-3.

Enfriamiento y filtración: La solución se enfría y filtra repetidamente para obtener un producto bruto.

Neutralización y destilación: El producto bruto se neutraliza a un pH de 7, seguido de una destilación para eliminar el agua.

Recristalización: El paso final de purificación implica la recristalización para obtener this compound puro.

Análisis De Reacciones Químicas

Tipos de reacciones: Iobitridol principalmente experimenta reacciones de sustitución debido a la presencia de átomos de yodo en su anillo de benceno. Estas reacciones pueden facilitarse mediante varios reactivos y condiciones.

Reactivos y condiciones comunes:

Reacciones de sustitución: Estas reacciones a menudo involucran reactivos nucleofílicos que reemplazan los átomos de yodo en el anillo de benceno.

Reacciones de oxidación y reducción: Si bien son menos comunes, el this compound también puede experimentar reacciones de oxidación y reducción en condiciones específicas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de this compound con diferentes grupos funcionales que reemplazan los átomos de yodo .

Comparación Con Compuestos Similares

- Iohexol

- Iopromide

- Iopamidol

- Iomeprol

- Ioxaglate

- Iodixanol

Comparison: Iobitridol is similar to other iodine-based contrast agents in terms of its basic structure and function. it is unique in its stable masking of the lipophilic tri-iodinated benzene ring, which minimizes interactions with membrane proteins. This feature contributes to its high solubility, low osmolality, and excellent tolerability. In randomized controlled trials, the global image quality and diagnostic quality with this compound did not differ significantly from other low-osmolar contrast media .

Propiedades

IUPAC Name |

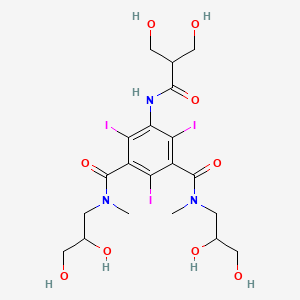

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[[3-hydroxy-2-(hydroxymethyl)propanoyl]amino]-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28I3N3O9/c1-25(3-10(31)7-29)19(34)12-14(21)13(20(35)26(2)4-11(32)8-30)16(23)17(15(12)22)24-18(33)9(5-27)6-28/h9-11,27-32H,3-8H2,1-2H3,(H,24,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPBXIKWXNRACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)C(CO)CO)I)C(=O)N(C)CC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869865 | |

| Record name | Iobitridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136949-58-1 | |

| Record name | Iobitridol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136949-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iobitridol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136949581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iobitridol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iobitridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOBITRIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182ECH14UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Iobitridol work as a contrast agent in diagnostic imaging?

A1: this compound, like other iodinated contrast agents, functions by temporarily increasing the density of the targeted tissue or fluid. [] This increased density allows for enhanced visualization of internal structures during imaging procedures like X-rays, computed tomography (CT) scans, and angiography. [] Essentially, this compound improves the contrast between different tissues, making it easier for healthcare professionals to interpret the images.

Q2: What is the molecular formula and weight of this compound?

A2: this compound's molecular formula is C35H46I3N3O16, and its molecular weight is 1113.5 g/mol. []

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, researchers have used various spectroscopic techniques to characterize this compound. Studies utilizing techniques like HPLC, 1H- and 13C-NMR spectroscopy have provided insights into its structural characteristics and behavior. [] For instance, these studies have shown that this compound's structure features two tertiary carbamoyl substituents with high rotation barriers, contributing to the stability of its hydrophilic sphere. []

Q4: How stable is this compound under various storage conditions?

A4: this compound demonstrates remarkable chemical stability. [] Further research is necessary to determine specific stability data under a wider range of conditions.

Q5: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A5: Research indicates that this compound primarily follows the extracellular fluid pathway. [, , ] Following intravenous administration, it is rapidly distributed throughout the vascular system and interstitial spaces without crossing the blood-brain barrier. [, ] this compound is mainly excreted unchanged by the kidneys. [, , ] In cases of renal impairment, biliary excretion plays a more significant role. []

Q6: Are there differences in this compound's PK/PD profile between males and females?

A6: A whole-body quantitative autoradiographic study in rats observed no significant sex-related differences in the biodistribution and elimination of this compound. []

Q7: Has this compound been investigated in animal models?

A7: Yes, numerous preclinical studies have utilized animal models, primarily rabbits and rats, to investigate this compound's pharmacokinetics, biodistribution, and potential toxicity. [, , , , , , , , , ] These studies provide valuable insights into its behavior and potential effects in living organisms.

Q8: What is the safety profile of this compound?

A9: Extensive preclinical and clinical studies have investigated the safety profile of this compound. [, , , ] While generally considered safe and well-tolerated, like all medications, this compound can cause side effects. The most common side effects are mild and include a warm feeling, metallic taste in the mouth, and headaches. [, ]

Q9: Are there specific risk factors that might increase the likelihood of experiencing adverse reactions to this compound?

A10: Clinical studies indicate that pre-existing conditions like cardiovascular diseases, allergies, asthma, and renal insufficiency can increase the risk of experiencing adverse reactions to this compound. [, ] Additionally, being female and younger than 60 years old was associated with a higher prevalence of adverse events. []

Q10: Are there ongoing research efforts to improve the targeted delivery of this compound?

A10: While the provided research primarily focuses on this compound's established applications, researchers are continuously exploring novel contrast agents and drug delivery systems for improved targeting and diagnostic accuracy.

Q11: How does this compound compare to other contrast agents, such as Iopamidol, Iohexol, or Iodixanol?

A12: Several studies in the provided research directly compare this compound with other contrast agents like Iopamidol, Iohexol, and Iodixanol. [, , , , , ] These comparisons focus on various aspects, including image quality, diagnostic efficacy, clinical safety, impact on renal function, and pharmacokinetic profiles. While each agent has its own characteristics, this compound generally demonstrates comparable or favorable outcomes in many instances.

Q12: What are some of the key tools and resources utilized in this compound research?

A13: Research on this compound utilizes a range of sophisticated tools and resources. Techniques like HPLC and NMR spectroscopy are crucial for structural characterization. [, ] Animal models, particularly rabbits and rats, are extensively employed to investigate its biodistribution, pharmacokinetics, and potential toxicity. [, , , , , , , , , ] Furthermore, advanced imaging modalities like CT and quantitative autoradiography are instrumental in studying its behavior and effects in vivo. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.